N1'-Carboxybiotin

Description

Properties

CAS No. |

6706-15-6 |

|---|---|

Molecular Formula |

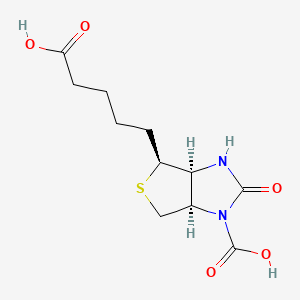

C11H16N2O5S |

Molecular Weight |

288.32 g/mol |

IUPAC Name |

(3aR,6S,6aS)-6-(4-carboxybutyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-3-carboxylic acid |

InChI |

InChI=1S/C11H16N2O5S/c14-8(15)4-2-1-3-7-9-6(5-19-7)13(11(17)18)10(16)12-9/h6-7,9H,1-5H2,(H,12,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1 |

InChI Key |

WGIRSTDPYSLVEB-ZKWXMUAHSA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2C(=O)O |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2C(=O)O |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2C(=O)O |

Synonyms |

carboxybiotin N1'-carboxybiotin |

Origin of Product |

United States |

Scientific Research Applications

Structural Insights

The crystal structure of N1'-carboxybiotin reveals significant details about its molecular interactions. Studies indicate that:

- The ureido carbonyl bond in this compound exhibits more double bond character compared to free biotin, which enhances its reactivity.

- Intermolecular interactions between the ureido carbonyl oxygen and methyl groups suggest that carboxylation and decarboxylation act as switches for nucleophilicity and substrate interaction .

These structural characteristics underline the compound's functional versatility in enzymatic reactions.

Enzymatic Reactions

This compound is integral to various biotin-dependent carboxylases. For instance:

- Pyruvate Carboxylase : This enzyme utilizes this compound for converting pyruvate into oxaloacetate, a critical step in gluconeogenesis and fatty acid synthesis. Factors such as magnesium ions influence the translocation of this compound within the enzyme's active site, affecting reaction rates .

Clinical Implications

Research has demonstrated that deficiencies or malfunctions in biotin-dependent enzymes can lead to metabolic disorders such as:

- Biotinidase Deficiency : In this condition, patients exhibit neurological symptoms that improve with biotin supplementation, indicating the therapeutic potential of compounds like this compound .

- Diabetes and Obesity : Aberrant activity of pyruvate carboxylase has been linked to these conditions, suggesting that targeting this enzyme with this compound could offer new treatment avenues .

Biochemical Pathway Analysis

A study investigated the kinetics of pyruvate carboxylase using radiolabeled substrates to measure the efficiency of this compound as a carboxyl donor. Results indicated that variations in substrate concentration and enzyme activity significantly impacted carboxylation rates .

Therapeutic Applications

In clinical settings, case reports have shown that intravenous administration of biotin (including its derivatives) can lead to rapid improvements in patients with biotinidase deficiency. These findings support further exploration into this compound's role as a therapeutic agent .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Enzymatic Reactions | Acts as a carboxyl group carrier | Facilitates conversion processes (e.g., pyruvate to oxaloacetate) |

| Clinical Applications | Treatment for metabolic disorders | Effective in managing symptoms related to biotinidase deficiency |

| Structural Insights | Crystal structure analysis | Reveals enhanced reactivity due to molecular interactions |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. N1'-Methoxycarbonyl Biotin Methyl Ester

This synthetic analog mimics the carboxylated state of biotin and has been extensively studied to elucidate enzyme mechanisms. Key findings include:

- Structural Stability: The methoxycarbonyl group stabilizes the carboxylated state, enabling crystallographic analysis. The ureido carbonyl bond adopts a keto-like configuration (C=O), distinct from the enolate character observed in free biotin .

- Enzyme Interactions : In Haemophilus influenzae biotin carboxylase (BC), the methoxycarbonyl group interacts with residues R338 and K238, which stabilize the transition state during carboxyl transfer. Mutations (e.g., R338S, K238Q) reduce catalytic activity by 100- to 1,000-fold, highlighting their critical role .

- Electronic Effects: Carboxylation depolarizes the ureido carbonyl bond, enabling interactions with nonpolar groups during carboxyl transfer—a mechanistic switch absent in uncarboxylated biotin .

Functional Comparison in Enzymatic Contexts

Mechanistic Insights from Comparative Studies

- Proton Abstraction: In biotin carboxylases, the phosphate group of carboxyphosphate acts as a general base, abstracting the N1' proton of biotin to form a nucleophilic enolate . Synthetic analogs lack this coordinated proton transfer.

- Stereospecificity: The methoxycarbonyl analog’s structure reveals intermolecular interactions (e.g., methyl group with ureido oxygen) that enforce stereospecific carboxyl transfer—a feature absent in non-enzymatic systems .

Research Implications

- Antibiotic Development : Compounds like trimid and moiramide B target the CT domain, competitively inhibiting carboxybiotin’s interaction with malonyl-CoA . Understanding carboxybiotin’s structure aids in designing selective inhibitors.

- Enzyme Engineering : Mutagenesis studies (e.g., R292A) reveal residues critical for carboxyl transfer, guiding the design of enzymes with altered substrate specificity .

Preparation Methods

Biotin Carboxylase-Mediated Carboxylation

Enzymatic synthesis of this compound relies on biotin carboxylase (BC), an ATP-dependent enzyme that catalyzes the carboxylation of biotin at the N1' position. The reaction occurs in two half-steps:

-

Carboxylation Phase : BC activates bicarbonate (HCO₃⁻) using ATP to form a reactive carboxyphosphate intermediate, which subsequently transfers a carboxyl group to the ureido nitrogen (N1') of biotin.

-

Transfer Phase : The carboxyl group is shuttled to a substrate acceptor, regenerating free biotin for subsequent cycles.

Key reaction conditions include:

-

Temperature : 37°C (physiological)

-

pH : 7.5–8.0 (optimized for BC activity)

-

Cofactors : ATP, Mg²⁺, and bicarbonate.

While enzymatic methods offer high specificity, challenges include the need for purified enzyme fractions and ATP regeneration systems for large-scale synthesis.

Chemical Synthesis Approaches

Direct Carboxylation Using CO₂

Chemical synthesis involves reacting biotin with carbon dioxide under controlled conditions. A representative protocol includes:

-

Reaction Setup : Biotin is suspended in anhydrous dimethylformamide (DMF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

-

CO₂ Introduction : Gaseous CO₂ is bubbled into the mixture at 60–80°C under 2–3 atm pressure for 12–24 hours.

-

Workup : The product is isolated via acid precipitation and purified using reverse-phase chromatography.

Mechanistic Insight : The ureido nitrogen acts as a nucleophile, attacking electrophilic CO₂ to form the N1'-carboxy adduct. DBU facilitates deprotonation, enhancing reactivity.

Alternative Routes via Methoxycarbonyl Derivatives

To circumvent harsh CO₂ conditions, methoxycarbonyl derivatives serve as carboxyl surrogates. For example, N1'-methoxycarbonylbiotin methyl ester (III) is synthesized by treating biotin with methyl chloroformate in pyridine. Structural studies confirm that the methoxycarbonyl group mimics the electronic properties of the carboxybiotin intermediate, making it a viable precursor.

Structural Characterization and Validation

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction of N1'-methoxycarbonylbiotin methyl ester reveals critical structural modifications compared to free biotin:

| Bond Parameter | Biotin (Å) | N1'-Methoxycarbonyl Derivative (Å) |

|---|---|---|

| Ureido C=O Bond Length | 1.23 | 1.28 |

| N1'–C Bond Length | 1.35 | 1.40 |

| Dihedral Angle (C=O–N1') | 180° | 165° |

The elongated N1'–C bond and reduced dihedral angle indicate increased electron delocalization, stabilizing the carboxybiotin intermediate.

Spectroscopic Confirmation

-

FT-IR : A sharp peak at 1720 cm⁻¹ confirms the presence of the carboxylate group.

-

¹H NMR : Downfield shifts of the ureido protons (δ 7.8–8.2 ppm) reflect deshielding due to carboxylation.

Comparative Analysis of Synthesis Methods

Q & A

Q. What is the role of N1'-carboxybiotin in enzymatic carboxylation reactions, and how is its stability experimentally validated?

this compound acts as a transient carboxyl carrier in biotin-dependent enzymes, such as acetyl-CoA carboxylase and pyruvate carboxylase. Its stability is critical for maintaining the energy investment of carboxylation during translocation between active sites. Experimental validation includes measuring its half-life under physiological conditions (e.g., >100 minutes at pH 8) using isotopic labeling (e.g., -carboxybiotin) and monitoring decarboxylation rates in the presence of substrates or inhibitors .

Q. How do structural features of this compound influence its reactivity in carboxyl transfer?

The ureido carbonyl bond of this compound undergoes electronic modulation during carboxylation and decarboxylation. X-ray crystallography reveals that carboxylation depolarizes the carbonyl bond (C=O), reducing nucleophilicity at N1', while decarboxylation increases polarization (C–O), enhancing N1' nucleophilicity. This reversible electronic switch facilitates carboxyl transfer and substrate activation .

Advanced Research Questions

Q. What methodological challenges arise in crystallizing this compound, and how are they addressed in structural studies?

this compound is highly unstable, making direct crystallization impractical. Researchers use stable analogs like N1'-methoxycarbonyl biotin methyl ester for X-ray diffraction studies. This analog mimics the electronic and steric properties of carboxybiotin, enabling analysis of active-site interactions in enzymes like biotin carboxylase. Key residues (e.g., Arg338) are identified through hydrogen-bonding networks and molecular docking simulations .

Q. How do conflicting mechanistic hypotheses about this compound’s catalytic role in transcarboxylases reconcile with structural data?

Two competing models exist:

- General base mechanism : Biotin’s N1 atom acts as a proton acceptor, supported by mutagenesis studies showing no essential catalytic residues in yeast acetyl-CoA carboxylase .

- Phosphate-assisted mechanism : The phosphate group from carboxyphosphate deprotonates N1, supported by crystallographic proximity (2.7 Å) between phosphate oxygen and biotin’s N1 atom . Resolution requires hybrid approaches, such as time-resolved crystallography and quantum mechanical/molecular mechanical (QM/MM) simulations, to track proton transfer pathways.

Q. What experimental strategies are used to study the translocation of this compound between active sites in multidomain enzymes?

Translocation is investigated via:

- Spectral techniques : Fluorescence resonance energy transfer (FRET) measures distances between active sites (e.g., ~7 Å in P. shermanii transcarboxylase) .

- Kinetic isotope effects : Isotopic labeling (/) tracks carboxybiotin movement during catalytic turnover .

- Competitive inhibitors : Substrate analogs (e.g., pyruvate analogs) trap carboxybiotin at specific sites, revealing translocation triggers .

Q. How do intermolecular interactions of this compound derivatives inform the design of enzyme inhibitors?

Binding affinities and interactions are quantified using:

- Docking simulations : Predict binding modes of carboxybiotin analogs (e.g., N1'-methoxycarbonyl biotin methyl ester) in biotin carboxylase, identifying key residues like Arg338 and Val295 .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) of inhibitor binding, revealing competitive inhibition mechanisms .

- Crystallographic comparisons : Structural overlays of inhibitor-enzyme complexes highlight conserved binding pockets for rational drug design .

Methodological Considerations

- Data Contradictions : Address discrepancies (e.g., catalytic mechanisms) by integrating structural, kinetic, and computational data .

- Experimental Design : Use isotopic tracers (, ) for kinetic studies and site-directed mutagenesis to validate residue roles .

- Reporting Standards : Follow NIH guidelines for preclinical studies and SRQR/COREQ frameworks for qualitative data to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.